1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, a phenoxyethyl side chain, and a pyrimidinedione core
Preparation Methods
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multiple steps, typically starting with the preparation of the pyridine and pyrimidinedione precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
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Synthetic Routes
Step 1: Synthesis of the pyridine precursor involves the chlorination and trifluoromethylation of a pyridine derivative.
Step 2: Preparation of the pyrimidinedione core through cyclization reactions.
Step 3: Coupling of the pyridine and pyrimidinedione intermediates with the phenoxyethyl side chain under controlled conditions.
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Industrial Production Methods
- Industrial-scale production may involve continuous flow reactors to optimize reaction efficiency and scalability.
- Use of advanced purification techniques such as chromatography and crystallization to achieve high-purity products.
Chemical Reactions Analysis
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
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Oxidation
- Common reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
- Major products: Oxidized derivatives with altered functional groups.
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Reduction
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Major products: Reduced forms with modified oxidation states.
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Substitution
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has diverse applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
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Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential therapeutic properties.
- Studied for its pharmacokinetics and pharmacodynamics.
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Industry
- Used in the development of specialty chemicals.
- Investigated for its potential in material science applications.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-chloro-3-fluoro-6-(trifluoromethyl)pyridine
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Uniqueness
- The presence of both pyridine and pyrimidinedione rings in the same molecule.
- The specific substitution pattern with chloro, trifluoromethyl, and phenoxyethyl groups.
- The compound’s unique reactivity and potential applications in various fields.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenoxyethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O3/c19-14-10-12(18(20,21)22)11-23-16(14)25-7-6-15(26)24(17(25)27)8-9-28-13-4-2-1-3-5-13/h1-7,10-11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRNWEKIIKFYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C(=O)C=CN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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